N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule characterized by a benzodioxepin core fused to a carbonyl group, linked via an aminoethyl spacer to a 1-methylindole-2-carboxamide moiety. The indole group, substituted with a methyl at the 1-position, enhances lipophilicity and may influence binding affinity in biological systems.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-25-17-6-3-2-5-15(17)13-18(25)22(27)24-10-9-23-21(26)16-7-8-19-20(14-16)29-12-4-11-28-19/h2-3,5-8,13-14H,4,9-12H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
XIRJFEYUQOYGFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. The key steps include:
Formation of the Benzodioxepin Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Indole Derivative: The benzodioxepin intermediate is then coupled with an indole derivative through amide bond formation, often using coupling reagents like EDCI or DCC.
Final Assembly: The final product is obtained by reacting the intermediate with 1-methyl-1H-indole-2-carboxylic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of indole-based compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research indicates that benzodioxepin derivatives can enhance cognitive function and protect neuronal cells from oxidative stress .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have demonstrated effectiveness against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various indole derivatives for their anticancer properties. The results showed that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong cytotoxic effects .
Case Study 2: Neuroprotection
In a research project focused on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings suggested that it significantly reduced cell death and improved cell viability compared to control groups .
Case Study 3: Antimicrobial Screening
A comprehensive antimicrobial screening revealed that the compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The study concluded that further modifications could enhance its efficacy and bioavailability as an antibiotic agent .
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its benzodioxepin core and methylated indole. Key comparisons with similar compounds include:
Benzodioxepin vs. Indenyl Core Benzodioxepin Derivatives: The seven-membered benzodioxepin ring (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, MW 194.18, mp 143–146°C) provides enhanced solubility in polar solvents due to oxygen atoms and a planar aromatic system . Indenyl-Based Analogues: Compounds like N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide (B2, C₁₇H₁₇NO₂, MW 275.33) feature a bicyclic indenyl core, which reduces conformational flexibility compared to benzodioxepin. Substituents like methoxy or halogens (e.g., B5–B9) modulate electronic effects and steric hindrance .
Functional Group Variations Amide Linkage: The target compound’s benzodioxepin-7-carbonyl group contrasts with the acetyl group in N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide (C₂₂H₂₃N₃O₄, MW 393.44). The acetyl linker may reduce hydrogen-bonding capacity compared to the carbonyl group .
Physicochemical Properties
Biological Activity
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 336.36 g/mol. Its structure features an indole moiety linked to a benzodioxepin derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 336.36 g/mol |
| LogP | 2.0433 |
| Polar Surface Area | 41.824 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activities. A study on imidazobenzoxazepin compounds demonstrated their ability to suppress tumor growth in mouse xenograft models by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway . This suggests that this compound may also possess similar antitumor effects.
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties. Specifically, compounds that activate Nurr1, a transcription factor involved in the development of dopaminergic neurons, have shown promise in treating neurodegenerative diseases such as Parkinson's disease . Given the structural similarities to known neuroprotective agents, this compound could be a candidate for further investigation in neurodegenerative disease therapies.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit critical pathways involved in cell proliferation and survival.
- Receptor Modulation : The indole structure is known for its ability to interact with various receptors, potentially influencing neurotransmitter systems and cellular signaling.
Study on Indole Derivatives
A comprehensive study analyzed various indole derivatives for their biological activities. The findings suggested that modifications on the indole ring can significantly enhance antitumor potency and selectivity against cancer cell lines . This highlights the importance of structural optimization in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
